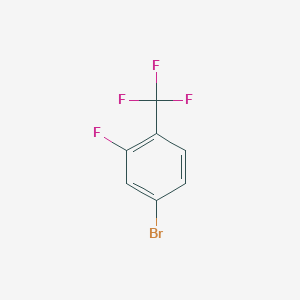

4-Bromo-2-fluorobenzotrifluoride

Description

Significance of Halogenated Benzotrifluorides in Contemporary Chemistry

Halogenated benzotrifluorides are a class of compounds that have become indispensable in modern chemical research and industry. Their importance lies in the unique combination of properties conferred by the trifluoromethyl group and one or more halogen atoms attached to the benzene (B151609) ring. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring. mdpi.comtcichemicals.com This, in conjunction with the effects of other halogen substituents, allows for precise tuning of a molecule's chemical and physical characteristics.

The strategic incorporation of fluorine and bromine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science. discoveryoutsource.com Fluorine, the most electronegative element, can enhance metabolic stability, lipophilicity, and bioavailability when introduced into drug candidates. discoveryoutsource.comencyclopedia.pub Its small size allows for subtle modifications of a compound's physicochemical properties without drastic structural changes. discoveryoutsource.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high metabolic stability of fluorinated compounds. encyclopedia.pubnih.gov

Bromine, while not as commonly used as fluorine in medicinal chemistry, offers its own set of advantages. Its larger atomic size can introduce steric bulk, which can influence a drug's binding interactions with target proteins, potentially enhancing selectivity and efficacy. discoveryoutsource.com The presence of a bromine atom also provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki or Heck reactions, which are fundamental in the construction of complex molecular frameworks. innospk.com In the context of 4-Bromo-2-fluorobenzotrifluoride, the interplay between the highly electronegative fluorine and the reactive bromine atom on the aromatic ring creates a unique platform for chemical synthesis.

The trifluoromethyl (-CF3) group is a key functional group in the design of pharmaceuticals and advanced materials. mdpi.com Its presence on an aromatic ring has several profound effects. As a strong electron-withdrawing group, the -CF3 group deactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. mdpi.comtcichemicals.com This electron-withdrawing nature also increases the lipophilicity of the molecule, which can improve its ability to permeate biological membranes. mdpi.comchemimpex.com

Furthermore, the trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bonds. mdpi.com This property is highly desirable in drug design, as it can lead to a longer half-life and reduced drug dosage. The combination of the aromatic system with the potent electron-withdrawing -CF3 group and the distinct properties of the fluorine and bromine substituents makes this compound a highly versatile and reactive building block in organic synthesis. innospk.comchemimpex.com

Historical Context of Fluorinated Aromatic Compounds in Synthetic Methodologies

The development of organofluorine chemistry has been marked by several key discoveries that have enabled the synthesis of compounds like this compound. A significant early breakthrough was the Balz-Schiemann reaction, discovered in 1927, which provided a method for synthesizing aryl fluorides from aryl diazonium salts. nih.govnumberanalytics.com Another crucial development was the halogen exchange (HALEX) process, first reported by Gottlieb in 1936, which involves the nucleophilic exchange of chlorine with fluorine using potassium fluoride (B91410). nih.gov

The introduction of trifluoromethyl groups into aromatic rings was first reported by Swarts in 1898. nih.gov Later, in the 1930s, methods using hydrogen fluoride to convert aromatic -CCl3 groups to -CF3 groups were developed, laying the groundwork for industrial applications. nih.gov The field of organofluorine chemistry saw significant expansion during World War II, driven by the need for materials that could withstand highly reactive fluorine compounds. nih.gov Over the years, a variety of N-F fluorinating agents have been developed, offering milder and more selective methods for fluorination. beilstein-journals.orgnih.gov These historical advancements in synthetic methodologies have been instrumental in making complex fluorinated aromatic compounds more accessible for research and industrial applications.

Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of high-value chemical products. Its unique substitution pattern makes it a desirable building block in several key areas:

Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly noted for its role in the development of antiviral and anticancer agents. chemimpex.com The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of drug candidates. chemimpex.com

Agrochemical Synthesis : Similar to its role in pharmaceuticals, this compound is used in the creation of new agrochemicals, such as pesticides and herbicides. innospk.com The fluorinated components of the molecule can contribute to enhanced biological efficacy. innospk.com

Materials Science : In the field of materials science, this compound is utilized in the development of advanced polymers and coatings. chemimpex.com Its incorporation can lead to materials with improved thermal stability and chemical resistance. chemimpex.com

The reactivity of the bromine and fluorine atoms on the aromatic ring allows for a wide range of chemical modifications, enabling chemists to build complex molecular architectures. innospk.com This versatility ensures that this compound will continue to be a valuable tool for innovation in various sectors of the chemical industry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 142808-15-9 | innospk.comsigmaaldrich.com |

| Molecular Formula | C7H3BrF4 | innospk.comuni.lu |

| Molecular Weight | 241.99 g/mol | uni.lu |

| Appearance | Light yellow liquid | innospk.com |

| Density | 1.72 g/cm³ | innospk.comsigmaaldrich.com |

| Boiling Point | 161-162 °C | innospk.com |

| Flash Point | 86.9 °C | innospk.com |

| Refractive Index | 1.465 | innospk.com |

| Purity | ≥ 99.0% | innospk.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPBVXQEVBURGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382346 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142808-15-9 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Fluorobenzotrifluoride

Established Synthetic Routes to 4-Bromo-2-fluorobenzotrifluoride

Established methods for synthesizing this compound rely on well-understood reactions, often starting with readily available aromatic precursors. These multi-step sequences are designed to introduce the required functional groups in a controlled manner.

A common strategy involves starting with a simpler aromatic compound and sequentially adding the necessary functional groups. For instance, a synthetic pathway can begin with m-chlorobenzotrifluoride, which undergoes a four-step process of nitration, ammoniation, bromination, and deamination to yield the target compound. google.com Another approach starts with para-aminotoluene, which is converted to 2-fluoro-4-bromotoluene through a series of reactions including salt formation, nitration, and diazotization. google.com The resulting 2-fluoro-4-bromotoluene can then be further functionalized.

A notable multi-step synthesis starts from 3-fluoroaniline, which is brominated to produce 4-bromo-3-fluoroaniline. google.com This intermediate can then be converted to the final product through diazotization and subsequent reactions. Similarly, 2-fluoroanisole (B128887) can be brominated to 4-bromo-2-fluoroanisole, which serves as a precursor for further transformations.

One documented pathway begins with the bromination of 2-fluoroaniline (B146934) to yield 2-fluoro-4-bromoaniline. google.com This intermediate is then subjected to a diazotization reaction, followed by a reaction with benzene (B151609) to produce 4-bromo-2-fluorobiphenyl, a related but different compound, illustrating the versatility of these intermediates. google.comprepchem.com

The following table outlines a selection of multi-step synthesis examples for related bromo-fluoro aromatic compounds, highlighting the variety of precursors and reaction types.

| Starting Material | Intermediate(s) | Key Reactions | Final Product (Illustrative) | Reference |

| m-Chlorobenzotrifluoride | 5-chloro-2-nitro-benzotrifluoride, 2-nitro-5-aminobenzotrifluoride | Nitration, Ammoniation, Bromination, Deamination | 4-Bromo-2-nitrobenzotrifluoride | google.com |

| para-Aminotoluene | - | Salt formation, Nitration, Diazotization | 2-Fluoro-4-bromotoluene | google.com |

| 3-Fluoroaniline | 4-Bromo-3-fluoroaniline | Bromination | 4-Bromo-3-fluoroaniline | google.com |

| 2-Fluoroanisole | 4-Bromo-2-fluoroanisole | Bromination | 4-Bromo-2-fluoroanisole |

The precise placement of bromine and fluorine atoms on the aromatic ring is critical. This is achieved through carefully chosen bromination and fluorination strategies that control the regiochemistry of the reactions.

Regioselective bromination is crucial for ensuring the bromine atom is introduced at the desired position. The choice of brominating agent and reaction conditions dictates the outcome. For example, the bromination of 3-(trifluoromethyl)aniline (B124266) with N-Bromosuccinimide (NBS) in dimethylformamide (DMF) yields 4-bromo-3-(trifluoromethyl)aniline (B1346880) with high selectivity (92% yield). chemicalbook.com

In another example, the bromination of 2-fluoroanisole using bromine in chloroform (B151607) produces 2-fluoro-4-bromoanisole in 91% yield. The directing effects of the existing substituents on the aromatic ring guide the incoming bromine to the para position relative to the fluorine atom. A mild method for the regioselective C2-bromination of fused azine N-oxides has also been developed using tosic anhydride (B1165640) and tetra-n-butylammonium bromide. nih.gov

The following table summarizes various regioselective bromination reactions.

| Substrate | Brominating Agent | Solvent | Yield | Product | Reference |

| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 92% | 4-Bromo-3-(trifluoromethyl)aniline | chemicalbook.com |

| 2-Fluoroanisole | Bromine (Br₂) | Chloroform | 91% | 4-Bromo-2-fluoroanisole | |

| 2-Aminotoluene | Cupric Bromide (CuBr₂) | 1-Hexyl-3-methylimidazolium chloride | - | 4-Bromo-2-aminotoluene | google.com |

The Balz-Schiemann reaction is a classic and widely used method for introducing a fluorine atom onto an aromatic ring. numberanalytics.com The reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). wikipedia.orgnih.gov This method is conceptually similar to the Sandmeyer reaction but is specific for fluorination. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields. wikipedia.org Diazotization can also be carried out with nitrosonium salts, avoiding the isolation of the potentially unstable diazonium intermediate. wikipedia.org While effective, the Balz-Schiemann reaction has environmental drawbacks due to the generation of toxic wastewater. googleapis.com

A typical procedure involves treating an aniline (B41778) derivative, such as 2-amino-4-bromotoluene, with anhydrous hydrogen fluoride and sodium nitrite (B80452) to form the diazonium salt, which is then thermally decomposed to produce 2-fluoro-4-bromotoluene. google.com

Bromination and Fluorination Strategies for Aromatic Scaffolds

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by employing more efficient and selective reactions, often catalyzed by transition metals.

Transition metal catalysts, particularly those based on palladium, play a significant role in modern organic synthesis. A patented method for synthesizing 2-bromo-5-fluorobenzotrifluoride, a positional isomer of the target compound, utilizes a palladium catalyst. google.com In this process, benzotrifluoride (B45747) is brominated in the presence of a catalyst like bis(triphenylphosphine)palladium (B8599230) chloride to produce 2-bromobenzotrifluoride (B1265661) with a high yield of 98.7%. google.com This intermediate is then subjected to fluorination.

The use of transition metal catalysts can offer milder reaction conditions and higher yields compared to traditional methods. These catalysts facilitate key bond-forming steps in the synthesis of complex aromatic compounds.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond is the primary site of reactivity in these transformations. The general mechanism for these reactions typically involves a catalytic cycle that includes three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. innospk.com The presence of both fluorine and a trifluoromethyl group on the aromatic ring can influence the electronic properties and reactivity of the molecule, but the C-Br bond remains the most susceptible to oxidative addition with palladium(0). innospk.com

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. byjus.com this compound serves as an effective electrophilic partner in Suzuki couplings, reacting at the C-Br position. The trifluoromethyl group enhances the compound's utility in the synthesis of pharmaceutical and agrochemical intermediates by improving properties such as lipophilicity and metabolic stability. innospk.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The greater reactivity of the bromine atom compared to the fluorine atom ensures high regioselectivity for the coupling reaction.

Table 1: Representative Components for Suzuki Coupling of this compound This table is illustrative of typical reaction partners and conditions and does not represent a specific experimental outcome.

| Component Type | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Palladium(II) acetate | Catalyst precursor |

| Ligand | Triphenylphosphine | Stabilizes Pd(0) center |

| Base | Potassium carbonate | Activates boronic acid |

| Solvent | Toluene/Water | Reaction medium |

Heck Reaction Applications

The Mizoroki-Heck reaction, or simply the Heck reaction, is another cornerstone of palladium catalysis that creates a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene. innospk.com In this context, this compound can be effectively coupled with various alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. A key advantage of the Heck reaction is its excellent stereoselectivity, usually yielding the trans-substituted alkene product. This transformation allows for the introduction of vinyl groups onto the fluorinated aromatic ring, providing access to a wide array of complex molecular architectures.

Table 2: Representative Components for Heck Reaction of this compound This table is illustrative of typical reaction partners and conditions and does not represent a specific experimental outcome.

| Component Type | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkene | Styrene | Nucleophile |

| Palladium Catalyst | Palladium(II) acetate | Catalyst precursor |

| Base | Triethylamine | Neutralizes HBr byproduct |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

Copper-Mediated Reactions

Copper-mediated reactions, particularly the Ullmann reaction and its modern variations, are crucial for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. byjus.comorganic-chemistry.org The classic Ullmann condensation involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl, a reaction that traditionally requires high temperatures. byjus.comorganic-chemistry.org More broadly, Ullmann-type reactions describe the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and various nucleophiles, including alcohols, amines, and thiols, to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org

For this compound, the C-Br bond is the reactive site for these transformations. The mechanism typically involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. byjus.com While palladium catalysis is often preferred for its milder conditions, copper catalysis remains a valuable tool, especially for specific applications like the synthesis of biaryls or for certain C-O and C-N bond formations where it may offer different selectivity.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This pathway is viable only when the ring is "activated" by the presence of strong electron-withdrawing groups. The structure of this compound is well-suited for SNAr due to the presence of two electron-withdrawing substituents: the fluorine atom and the trifluoromethyl (-CF3) group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. In this compound, both bromine and fluorine can act as leaving groups. However, the trifluoromethyl group is located para to the fluorine atom, providing strong resonance stabilization for the negative charge that develops during the formation of the Meisenheimer complex at that position. This makes the fluorine atom significantly more activated towards nucleophilic attack than the bromine atom, which is meta to the -CF3 group. Therefore, SNAr reactions on this substrate are expected to proceed with high regioselectivity, favoring the displacement of the fluoride.

Table 3: Potential Nucleophiles for SNAr with this compound This table is illustrative and lists common classes of nucleophiles used in SNAr reactions.

| Nucleophile Class | Example | Product Type |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amines | Diethylamine (NH(CH₂CH₃)₂) | Aryl amine |

| Thiolates | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | Phenol |

Radical Reactions and Their Control

Radical reactions offer alternative pathways for the functionalization of aryl halides. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com For this compound, the carbon-bromine bond is weaker than the carbon-fluorine and carbon-hydrogen bonds, making it the most likely site for radical reactions.

A common radical reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical initiators like azobisisobutyronitrile (AIBN) and a radical mediator such as tributyltin hydride (Bu3SnH). libretexts.org The process involves the abstraction of the bromine atom by a tributyltin radical to form an aryl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the product and propagate the radical chain. libretexts.org More specialized radical reactions, such as the radical nitration-debromination observed in related α-bromo-α-fluoroalkenes, suggest that the C-Br bond can be selectively cleaved under radical conditions to introduce other functional groups. researchgate.net Control over these reactions depends on the careful selection of initiators and reagents to favor the desired propagation pathway over competing side reactions.

Photochemical Synthesis Routes

Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful tools for generating reactive intermediates under mild conditions. nih.gov These methods can be used to initiate radical reactions with aryl halides like this compound. In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant.

This excited photocatalyst can interact with the aryl halide. Although the direct reduction of aryl bromides can be challenging, photoredox catalysis can be coupled with transition metal catalysis (e.g., nickel) to facilitate cross-coupling reactions. nih.gov Alternatively, the photocatalyst can generate other radical species that react with the aryl halide. For instance, an α-amino radical, generated photochemically, could be used in C-C bond-forming reactions. nih.gov While direct photochemical synthesis of this compound is not widely reported, its use in photochemical reactions represents a modern approach to its functionalization, enabling the formation of aryl radicals for subsequent transformations under exceptionally mild conditions. nih.govnih.gov Another related photochemical process is "optical bromination," where UV light is used to initiate radical bromination, a technique used in the synthesis of related compounds like 2-fluoro-4-bromobenzyl bromide. google.com

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound is underpinned by complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving high yields and selectivity. Mechanistic investigations focus on the step-by-step processes of bond formation and cleavage, the roles of intermediates, and the influence of various reaction parameters.

Detailed Reaction Mechanisms of Halogen Exchange and Functionalization

The synthesis and modification of this compound often involve halogen exchange (halex) reactions and other functionalizations of the aromatic ring. These transformations proceed through distinct mechanistic pathways.

Halogen Exchange Reactions: Halogen exchange is a key method for introducing fluorine into an aromatic ring. The classic Finkelstein reaction, a bimolecular nucleophilic substitution (SN2) reaction, typically involves the exchange of halogens on an alkyl halide. wikipedia.org However, for aryl halides like the precursors to this compound, the mechanism is different due to the higher strength of the carbon-halogen bond on an sp²-hybridized carbon.

The aromatic Finkelstein reaction is one such pathway, often requiring catalysis. For instance, the conversion of an aryl bromide or chloride to an aryl fluoride can be achieved using an alkali metal fluoride like potassium fluoride (KF). wikipedia.orggoogle.com These reactions generally proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The SNAr mechanism involves two main steps:

Nucleophilic Attack: The fluoride ion (F⁻), a nucleophile, attacks the carbon atom bearing the leaving group (e.g., bromine or chlorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group on the benzotrifluoride ring, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.

Leaving Group Departure: The leaving group (e.g., Br⁻ or Cl⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the fluorinated product.

Catalysts are often employed to enhance the rate and efficiency of these reactions. Copper(I) iodide and nickel bromide with phosphine ligands have been shown to catalyze aromatic Finkelstein reactions. wikipedia.org In some patented processes, aminophosphonium salts are used as catalysts when reacting haloaromatic compounds with alkali metal fluorides, allowing for increased yields. google.com

Another relevant mechanism is the Halogen-Metal Exchange . This involves treating a bromo-aromatic compound with an organometallic reagent, such as n-butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). nih.gov This process replaces the bromine atom with a metal (lithium or magnesium), creating a highly reactive organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a new functional group. This method offers a pathway to functionalize the specific position of the bromine atom.

Functionalization Reactions: Beyond halogen exchange, other functionalization reactions like nitration are important for modifying the benzotrifluoride scaffold. The nitration of bromo-fluorobenzaldehyde isomers using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) proceeds regioselectively. rsc.org This is an Electrophilic Aromatic Substitution (SEAr) reaction. The mechanism involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the attack on the aromatic ring is dictated by the directing effects of the existing substituents (Br, F, and CF₃). The trifluoromethyl group is a strong deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing. The interplay of these electronic and steric effects determines the position of the incoming nitro group.

Kinetic Studies and Rate-Determining Steps in Synthetic Pathways

For the synthesis of substituted benzotrifluorides, the kinetics are highly dependent on the specific reaction type.

In SNAr Halogen Exchange: As mentioned, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The rate law for this bimolecular process is generally: Rate = k[Aryl Halide][Nucleophile] The stability of the Meisenheimer complex is paramount. The electron-withdrawing trifluoromethyl group (-CF₃) and fluorine (-F) atom on the ring play a critical role in stabilizing the negative charge of the intermediate through their inductive and resonance effects, thereby increasing the reaction rate. Conversely, the nature of the leaving group also influences the rate, with iodide being a better leaving group than bromide or chloride.

In Electrophilic Aromatic Substitution (e.g., Bromination): The rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rate is influenced by the concentration of both the aromatic substrate and the active electrophile. The presence of deactivating groups like -CF₃ and halogens slows down this step compared to unsubstituted benzene.

Influence of Catalysts and Reagents on Reaction Selectivity and Yield

Catalysts in Halogenation and Halogen Exchange: In the synthesis of bromo-substituted benzotrifluorides, Lewis acid catalysts are common. For example, the bromination of p-fluorobenzotrifluoride utilizes ferric bromide (FeBr₃) as a catalyst. The FeBr₃ polarizes the Br-Br bond in molecular bromine, creating a more potent electrophile (Br⁺ character) that can attack the electron-deficient aromatic ring, leading to higher yields and selectivity.

In halogen exchange reactions, the catalyst's role is often to enhance the nucleophilicity of the fluoride source or to activate the aryl halide.

Phase-Transfer Catalysts: Quaternary ammonium (B1175870) salts can be used in halogen exchange reactions to transport the fluoride anion from a solid or aqueous phase into the organic phase where the haloaromatic substrate is dissolved, thereby accelerating the reaction.

Metal Catalysts: As noted, copper and nickel complexes are effective for aromatic Finkelstein reactions. wikipedia.org Iron(III) halides have been shown to catalyze halogen exchange on the trifluoromethyl group itself, proceeding through the direct activation of C-F bonds. chemrxiv.org

Co-reagents: In the fluorination of 2-bromobenzotrifluoride, the use of KCoF₄ alongside potassium fluoride in a DMSO solvent resulted in a high yield of 96.7%. google.com Here, DMSO acts as a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and highly reactive fluoride anion.

Regioselectivity: The regioselectivity of a reaction is profoundly influenced by the reagents and catalysts used.

Directed Ortho-Metalation: The steric hindrance of certain substituents can be exploited. For example, a bulky ortho-bromo group can limit reactivity in some catalytic systems but can also enhance selectivity in directed ortho-metalation reactions, where a reagent is specifically guided to the position adjacent to a directing group.

Ligand Control: In modern palladium-catalyzed cross-coupling reactions, the choice of ligand bound to the palladium center is crucial for controlling regioselectivity. Different ligands can alter the steric and electronic environment around the metal center, favoring one reaction pathway over another. chemrxiv.org

Reagent Stoichiometry: The ratio of reagents can also dictate the outcome. In a catalytic 1,4-difluorination of dienes, screening different aryl iodide catalysts and varying the amine:HF ratio was essential to optimize the yield and regioselectivity, favoring the 1,4-addition product over the 1,2-addition product by a ratio of >20:1. nih.gov

The table below summarizes the impact of various catalysts and reagents on relevant synthetic transformations.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Effect on Yield/Selectivity | Reference |

| Bromination | p-Fluorobenzotrifluoride | LiBr, FeBr₃ | - | Yields product with >90% purity. | |

| Fluorination | 2-Bromobenzotrifluoride | KF, KCoF₄ | DMSO | Achieves a high yield of 96.7%. | google.com |

| Halogen Exchange | Haloaromatic Compound | Alkali Metal Fluoride, Aminophosphonium Catalyst | Aprotic Solvent | Increases molar yields from 49% to 86%. | google.com |

| Nitration | Bromo-fluorobenzaldehyde | H₂SO₄/HNO₃ | - | Proceeds with high regioselectivity at 0 °C. | rsc.org |

| 1,4-Difluorination | 1,3-Diene | p-TolI / PhI, Amine:HF | - | Optimizes yield and achieves >20:1 regioselectivity. | nih.gov |

Chemical Reactivity and Derivatization of 4 Bromo 2 Fluorobenzotrifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. youtube.com The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a positively charged carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org This is typically the rate-determining step. In the second step, a proton is removed from the intermediate to restore the highly stable aromatic system. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. nih.govmasterorganicchemistry.com The reaction generally follows an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.govlibretexts.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl group in 4-bromo-2-fluorobenzotrifluoride, is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. libretexts.org

The bromine atom in this compound is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the adjacent trifluoromethyl group. Various nucleophiles can displace the bromide ion, leading to a diverse range of substituted benzotrifluoride (B45747) derivatives.

While fluorine is generally a poor leaving group in nucleophilic aliphatic substitution, in nucleophilic aromatic substitution, the C-F bond can be cleaved. masterorganicchemistry.com The reactivity order for halogens in S_NAr reactions is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom's reactivity is influenced by the electronic effects of the other ring substituents.

Cross-Coupling Reactions and Their Scope

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. innospk.comwikipedia.org The bromine atom provides a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org this compound can react with various organoboron reagents in the presence of a palladium catalyst and a base to form biaryl compounds or other C-C linked structures. organic-chemistry.org The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netmdpi.comlibretexts.org This reaction allows for the introduction of vinyl groups onto the aromatic ring of this compound.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca However, the toxicity of organotin reagents is a significant drawback. libretexts.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first cross-coupling methods developed and remains useful for creating C-C bonds, including those involving sterically hindered substrates. wikipedia.orgrhhz.net

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Phosphine (B1218219) ligand, Base (e.g., K2CO3) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / Base (e.g., Et3N) | Substituted Alkene |

| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh3)4 | Vinylarene |

| Kumada | Grignard Reagent (e.g., Phenylmagnesium bromide) | NiCl2(dppp) | Biaryl |

Palladium-catalyzed cross-coupling reactions are also employed to form bonds between carbon and heteroatoms like nitrogen (Buchwald-Hartwig amination) or oxygen (Buchwald-Hartwig etherification). These reactions are crucial for synthesizing anilines, phenols, and their derivatives, which are common motifs in pharmaceuticals and other functional materials. The bromine atom of this compound serves as the reactive handle for these transformations, allowing for the introduction of amine or alkoxy groups. rsc.org

Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions

| Reaction | Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd2(dba)3 / Phosphine ligand, Base (e.g., NaOtBu) | Arylamine |

| Buchwald-Hartwig Etherification | Alcohol (e.g., Phenol) | Pd(OAc)2 / Phosphine ligand, Base (e.g., Cs2CO3) | Aryl ether |

Reduction and Oxidation Chemistry

The redox chemistry of this compound is a key aspect of its synthetic utility. The electron-withdrawing nature of the trifluoromethyl and fluoro groups influences the reactivity of the aromatic ring and the bromo substituent.

Limited direct research on the specific reduction and oxidation reactions of this compound is publicly available. However, the reactivity of related benzotrifluoride derivatives provides insights into its potential transformations. For instance, the reduction of a nitro group on a similar scaffold, 4-chloro-3,5-dinitro-benzotrifluoride, is a known transformation. researchgate.net This suggests that a nitro-substituted version of this compound could likely undergo reduction to an amino group.

Oxidation reactions can be more challenging due to the deactivating effect of the trifluoromethyl group. However, under specific conditions, oxidation of the benzene ring or functional groups attached to it can be achieved.

| Reaction Type | Potential Reagents & Conditions | Expected Product | Notes |

| Reduction (of a nitro derivative) | H₂, Pd/C or SnCl₂, HCl | Amine | Based on reactivity of similar compounds |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Benzoic acid derivative or ring cleavage | Highly dependent on reaction conditions and other substituents |

Functional Group Interconversions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally robust and stable, contributing to the desirable properties of many pharmaceuticals. tcichemicals.com However, recent advances in synthetic chemistry have enabled the selective transformation of the C-F bonds within this group, opening new avenues for creating diverse aromatic compounds. tcichemicals.com

While specific examples for this compound are not extensively documented, general methodologies for benzotrifluoride derivatives can be extrapolated. These transformations often involve C-F bond activation. researchgate.net

Key transformations include:

Single C-F Bond Cleavage: Under mild conditions, it is possible to selectively cleave a single C-F bond. For instance, treatment of o-(diphenylsilyl)benzotrifluoride with trityl chloride in specific solvents can lead to single chlorination of the trifluoromethyl group. tcichemicals.com

Conversion to Difluoromethylenes: These reactions can yield difluoromethylene-containing compounds, which are valuable in medicinal chemistry. tcichemicals.com

Conversion to Diaryl Ketones: Efficient methods have been developed for the synthesis of diaryl ketones through C-F cleavages of benzodifluorides, which can be derived from benzotrifluorides. tcichemicals.com

Hydrolysis to Carboxylic Acid: In some cases, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, although this typically requires harsh conditions.

| Transformation | General Method | Resulting Functional Group | Significance |

| Single Chlorination | Treatment with trityl chloride in chlorobenzene (B131634) and HFIP | -CF₂Cl | Access to difluoromethylene compounds tcichemicals.com |

| Arylation | Boron tribromide mediated C-F cleavage | -CF₂-Aryl | Synthesis of complex aryl structures tcichemicals.com |

| Ketone Synthesis | Treatment with trifluoromethanesulfonic acid in HFIP | Carbonyl group (part of a new ring) | Formation of cyclic ketones tcichemicals.com |

Ring-Opening and Cyclization Reactions Utilizing the Benzene Moiety

The benzene ring of this compound provides a scaffold for various cyclization reactions, often leveraging the bromo and fluoro substituents to direct the formation of new rings.

Intramolecular cyclization is a powerful strategy for constructing complex polycyclic systems. For example, after an initial arylation or aryloxylation at the bromo position, the resulting benzotrifluoride derivative can undergo intramolecular cyclization when treated with a strong acid like trifluoromethanesulfonic acid (TfOH) in a suitable solvent, leading to the formation of cyclic ketones. tcichemicals.com

While ring-opening of the stable benzene ring is energetically unfavorable and rare, the substituents can participate in reactions that lead to the formation of new fused rings. The bromine atom is particularly useful for introducing other functional groups via cross-coupling reactions, which can then undergo cyclization.

| Reaction | Key Reagents/Conditions | Product Type | Example from Literature |

| Intramolecular Arylation | Trifluoromethanesulfonic acid (TfOH) in HFIP | Cyclic Ketones (e.g., thioxanthones) | Efficient preparation of cyclic ketones via intramolecular arylation has been achieved with related compounds. tcichemicals.com |

| Palladium-Catalyzed Coupling | Palladium catalysts, various coupling partners | Bi-aryl compounds, heterocyclic systems | The bromine atom facilitates cross-coupling reactions. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The strategic placement of three different functional groups on the aromatic ring makes 4-bromo-2-fluorobenzotrifluoride a versatile building block for constructing intricate molecular architectures. innospk.com Chemists utilize its distinct reactive sites to introduce the 4-bromo-2-fluoro-1-(trifluoromethyl)phenyl moiety into larger molecules through controlled, stepwise reactions.

In modern organic synthesis, this compound is employed as a "synthon," a molecular fragment designed for incorporation into a target structure. Its utility lies in the predictable and differential reactivity of its functional groups. The carbon-bromine bond is the most common reaction site, readily participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

This allows for the rational design of synthetic pathways where the benzotrifluoride (B45747) core is precisely linked to other molecular fragments. mdpi.com The presence of the electron-withdrawing trifluoromethyl and fluorine groups significantly influences the electronic properties of the aromatic ring, which can be harnessed to control reactivity at other positions. This pre-functionalized nature simplifies the synthesis of complex target molecules that are otherwise difficult to access, making it a key component in drug discovery and materials science. chemimpex.comossila.com

The primary application of this compound in synthesis revolves around regioselective reactions. Regioselectivity, or the control of which position on a molecule reacts, is exceptionally high in cross-coupling reactions. The bromine atom at the C4 position is selectively targeted in palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings, leaving the more robust C-F bond and the C-H bonds untouched. ossila.comchemicalbook.com This allows for the specific formation of a new bond at a predictable location.

Furthermore, the electronic nature of the fluorine and trifluoromethyl substituents dictates the regioselectivity of other potential reactions, such as nucleophilic aromatic substitution (SNAr). These strongly electron-withdrawing groups activate the ring, and while the bromine is a good leaving group, substitution can be directed to other positions under specific conditions, as seen in analogous fluorinated compounds. nih.gov While stereoselectivity is not a factor in reactions occurring directly on the flat aromatic ring, it becomes critically important in subsequent transformations of the coupled products, where new chiral centers may be formed.

Pharmaceutical Development and Medicinal Chemistry Intermediates

This compound is a significant intermediate in the pharmaceutical industry, valued for its role in the synthesis of new therapeutic agents. chemimpex.cominnospk.com Its fluorinated structure is a desirable feature in modern medicinal chemistry.

This compound serves as a key starting material or intermediate for producing a wide array of bioactive molecules. chemimpex.com The synthesis of these molecules often involves coupling the this compound unit with other complex heterocyclic structures to build the final drug candidate. mdpi.com While specific drug candidates synthesized directly from this exact isomer are often proprietary, the utility of closely related building blocks is well-documented. For instance, 4-bromo-2-fluorobenzoic acid is a key raw material in the synthesis of the anticancer drug enzalutamide. guidechem.commidas-pharma.com The strategic use of such building blocks allows medicinal chemists to rapidly generate libraries of novel compounds for biological screening. mdpi.com

The incorporation of fluorine and trifluoromethyl (CF₃) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance a drug's profile. nih.gov The CF₃ group, in particular, is known to significantly improve key pharmacokinetic properties. nih.gov It can block metabolic oxidation at the position it is attached to, thereby increasing the metabolic stability and prolonging the half-life of a drug in the body. nih.gov The lipophilicity of the CF₃ group can also enhance a molecule's ability to cross cell membranes.

Furthermore, the strong electron-withdrawing nature of fluorine and CF₃ alters the acidity (pKa) and binding interactions of a drug with its target protein, which can lead to improved pharmacodynamic properties such as higher potency and selectivity. nih.gov For example, the trifluoromethyl group on the antiviral drug Tecovirimat is crucial for its optimal metabolic stability and pharmacokinetic profile. nih.gov

Research explicitly identifies this compound as an important intermediate in the development of novel antiviral and anticancer agents. chemimpex.com The synthesis of these agents leverages the compound as a fluorinated building block. Many modern therapeutics, including several FDA-approved anticancer drugs like letrozole (B1683767) and anastrozole, contain nitrogen-based heterocyclic scaffolds such as 1,2,4-triazole, which could be coupled to the this compound core. researchgate.net The resulting molecules benefit from the advantageous properties imparted by the fluorinated substituents, as described previously, which can lead to enhanced therapeutic efficacy. nih.govchemimpex.com

Interactive Data Table: Applications and Roles of this compound

| Application Area | Specific Use | Role of Structural Features | Relevant Sections |

| Organic Synthesis | Building Block / Synthon | Bromine: Site for regioselective cross-coupling. Fluorine/CF₃: Modulate ring electronics and stability. | 4.1.1, 4.1.2 |

| Pharmaceuticals | Medicinal Chemistry Intermediate | CF₃ Group: Enhances metabolic stability, cell permeability. Fluorine: Modulates binding affinity. | 4.2, 4.2.2 |

| Drug Development | Synthesis of Anticancer Agents | Serves as a core scaffold for coupling to other bioactive fragments. | 4.2.1, 4.2.3 |

| Drug Development | Synthesis of Antiviral Agents | Provides a fluorinated core known to improve pharmacokinetic profiles. | 4.2.2, 4.2.3 |

Enzyme Inhibition and Receptor Binding Studies of Derivatives

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecules is a widely recognized approach in medicinal chemistry to enhance biological activity. While direct studies on this compound's inhibitory actions are not extensively documented, its derivatives are instrumental in the development of targeted biological probes. The fluorinated phenyl motif is a key component in designing ligands for specific biological targets.

The use of fluorinated compounds extends to the development of enzyme inhibitors for various therapeutic targets. The unique properties of fluorine can alter the electronic nature of a molecule, influencing its binding affinity and metabolic stability, which are critical factors in drug design.

Agrochemical Development

This compound serves as a key intermediate in the synthesis of modern agrochemicals. innospk.com The presence of both halogen atoms and a trifluoromethyl group provides a scaffold that can be chemically modified to produce a variety of active ingredients for crop protection. chemimpex.com

Synthesis of Herbicides and Pesticides

The development of effective herbicides and pesticides often relies on complex organic molecules, and this compound is a valuable starting material for creating these structures. While specific, direct synthesis pathways from this exact isomer to commercial pesticides are proprietary, the utility of closely related benzotrifluoride compounds in this sector is well-established.

For example, the isomeric compound 4-Bromo-3-fluorobenzotrifluoride is used as a building block in the synthesis of fungicides like carbendazim (B180503) and triadimefon. bloomtechz.com It is also implicated in the production of certain isoxazolinone herbicides. bloomtechz.com This demonstrates the role of the bromo-fluoro-benzotrifluoride skeleton in constructing molecules with significant biological activity against plant pathogens and weeds. The reactivity of the bromine atom allows for its replacement or use in coupling reactions to build the final, more complex pesticide molecule.

Table 1: Examples of Agrochemicals Synthesized from a Related Isomer (4-Bromo-3-fluorobenzotrifluoride)

| Agrochemical | Type | Application | Reference |

| Carbendazim | Fungicide | Controls a broad spectrum of fungal diseases in crops. | bloomtechz.com |

| Triadimefon | Fungicide | Used on cereals to control powdery mildew and other fungi. | bloomtechz.com |

| Isoxazolinones | Herbicide | Employed as selective, pre-emergence herbicides for crops like corn. | bloomtechz.com |

Enhancement of Efficacy and Stability in Agricultural Formulations

The inclusion of the trifluoromethyl (-CF₃) group and fluorine atoms from precursors like this compound is a strategic decision in agrochemical design to enhance product performance. The -CF₃ group is particularly valued for its ability to increase the metabolic stability and lipophilicity of the final product.

Materials Science and Specialty Chemicals

In the field of materials science, this compound is utilized as an intermediate for creating specialty chemicals and advanced materials. innospk.com Its distinct chemical structure allows for the synthesis of molecules with desirable physical and chemical properties.

Formulation of Polymers and Coatings

The compound is a building block in the formulation of high-performance polymers and coatings. The integration of its fluorinated structure into a polymer backbone can impart valuable properties to the final material. Specifically, the presence of fluorine is known to enhance:

Thermal Stability: Fluorinated polymers can withstand higher temperatures without degrading.

Chemical Resistance: The strong carbon-fluorine bond makes the material resistant to a wide range of chemicals and solvents.

These characteristics are highly sought after in demanding applications, such as in the aerospace and automotive industries, where materials are exposed to harsh conditions. chemimpex.com

Development of Liquid Crystals

The benzotrifluoride moiety is a significant structural component in the design of liquid crystal (LC) materials used in modern display technologies. While research on this compound's direct use is not widely published, the properties of the trifluoromethyl group are known to be highly beneficial in this area.

The introduction of a -CF₃ group into a liquid crystalline molecule can lead to several important changes in mesogenic properties:

It increases the polarity of the molecule, which can result in higher dielectric anisotropy. This is a critical factor for the electro-optical switching behavior in liquid crystal displays (LCDs).

It improves the thermal stability of the material, allowing it to operate over a broader temperature range.

It can influence the intermolecular interactions, which determine the type and stability of the liquid crystal phases.

The synthesis of novel liquid crystals often involves incorporating fluorinated building blocks to fine-tune these essential properties for advanced display applications.

Research in Fluorinated Compounds for Enhanced Material Properties

The incorporation of fluorine atoms into polymer structures is a well-established strategy for augmenting material properties. The presence of the trifluoromethyl group (-CF3) and a fluorine atom in this compound makes it a valuable precursor for the synthesis of fluorinated polymers with exceptional performance characteristics.

Chemical Resistance and Thermal Stability

Fluoropolymers are renowned for their outstanding resistance to harsh chemical environments and their ability to withstand high temperatures. researchgate.net The strong carbon-fluorine bonds within these materials are a key contributor to their inertness and stability. researchgate.net Research into fluorinated poly(arylene ether)s (FPAEs), for which this compound can serve as a crucial synthetic intermediate, highlights these benefits. FPAEs exhibit excellent thermal stability, making them suitable for applications in aerospace, microelectronics, and other demanding fields. sigmaaldrich.com

The synthesis of these high-performance polymers often involves polycondensation reactions where the specific structure of the fluorinated monomer, derived from precursors like this compound, dictates the final properties of the material. For instance, the introduction of fluorinated side chains can significantly enhance the thermal and oxidative stability of the resulting polymer.

A study on novel fluorinated polyurethane elastomers demonstrated that the incorporation of fluorine led to better thermal stability. asianpubs.org While this study did not use this compound directly, it underscores the principle that integrating fluorine-containing building blocks enhances the thermal resilience of polymers. The trifluoromethyl group in this compound is particularly effective in this regard, contributing to a more robust polymer backbone.

Materials derived from fluorinated precursors also show remarkable resistance to a wide range of chemicals, including corrosive acids, bases, and organic solvents. This chemical inertness is a direct result of the high electronegativity of fluorine, which creates strong, stable bonds that are difficult to break.

Hydrophobicity and Durability

The low surface energy of fluorinated compounds is a primary driver of their hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. researchgate.net This characteristic is highly sought after for creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant materials. The trifluoromethyl group in this compound plays a significant role in lowering the surface energy of polymers synthesized from it.

Research has shown that fluorinated coatings can achieve superhydrophobic states, with water contact angles exceeding 150 degrees. iapchem.org A study on fluorinated polyurethane elastomers revealed that increasing the fluorine content led to a decrease in surface tension and improved hydrophobic properties. asianpubs.org This directly correlates to the potential of using this compound to create highly durable and water-repellent surfaces.

The durability of fluoropolymers is another key advantage. researchgate.net The inherent strength of the carbon-fluorine bond contributes to excellent weatherability and resistance to degradation from UV radiation and other environmental factors. This makes materials synthesized using this compound suitable for long-term outdoor applications and in environments where material longevity is critical.

Analytical Chemistry Applications

Beyond its role in materials science, this compound also serves as a valuable tool in the field of analytical chemistry. Its well-defined chemical structure and properties make it suitable for use as a reference standard. sigmaaldrich.com

Use as a Reference Standard in Analytical Methods

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. This compound, with its known purity and chemical properties, can be utilized as a reference material in various analytical techniques, particularly in chromatography. sigmaaldrich.com

For instance, in gas chromatography (GC) and high-performance liquid chromatography (HPLC), a reference standard is used to determine the retention time of an analyte, which is a key parameter for its identification. The unique combination of bromo, fluoro, and trifluoromethyl substituents on the benzene (B151609) ring gives this compound a distinct chromatographic behavior, making it a useful marker for method development and validation.

Calibration of Instruments and Quantification of Similar Compounds

The accurate calibration of analytical instruments is fundamental to obtaining reliable quantitative results. This compound can be employed to create calibration curves, which are then used to determine the concentration of other similar fluorinated aromatic compounds in a sample.

| Property | Value |

| IUPAC Name | 4-bromo-2-fluoro-1-(trifluoromethyl)benzene |

| Synonyms | 4-Bromo-α,α,α,2-tetrafluorotoluene |

| CAS Number | 142808-15-9 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Density | 1.72 g/cm³ |

Computational and Theoretical Studies of 4 Bromo 2 Fluorobenzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a molecule like 4-bromo-2-fluorobenzotrifluoride, DFT calculations would be the primary tool for in-silico investigation. nih.gov

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental to a molecule's properties. While no specific conformational analysis for this compound has been published, the methodology would involve optimizing the molecular geometry to find the lowest energy structure. The primary conformational flexibility in this molecule arises from the rotation of the trifluoromethyl (-CF₃) group.

Computational studies on substituted benzotrifluorides and related molecules suggest that the rotation of the -CF₃ group has a low energy barrier. nih.gov The preferred conformation is typically one that minimizes steric interactions between the fluorine atoms of the -CF₃ group and the adjacent substituents on the benzene (B151609) ring (in this case, the fluorine atom at position 2). It is expected that the lowest energy conformation of this compound would have the -CF₃ group staggered relative to the C1-C2 and C1-C6 bonds of the benzene ring. A detailed computational scan of the rotational energy profile would reveal the precise energy barriers and the most stable rotational isomers.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

This table presents hypothetical, yet plausible, bond lengths and angles for the optimized geometry of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F (ring) Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-C (CF₃) Bond Length | ~1.51 Å |

| C-F (CF₃) Bond Length | ~1.34 Å |

| C-C-C Bond Angle (ring) | ~118° - 121° |

| C-C-Br Bond Angle | ~119° |

| C-C-F Bond Angle | ~119° |

Note: The data in this table is illustrative and based on typical values for similar chemical bonds. Actual values would require specific quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can map the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP) map.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The fluorine and bromine atoms are also deactivating due to their inductive effects, but they are ortho, para-directing for electrophilic attack due to resonance effects. Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. The bromine atom at position 4 would be a likely site for such reactions.

A study on the related compound 4-bromo-2-fluoro-1-nitrobenzene (B105774) using DFT calculations showed how the distribution of Mulliken charges could identify reactive sites. sigmaaldrich.com A similar analysis for this compound would likely show a significant positive charge on the carbon atom attached to the bromine, making it a prime target for nucleophiles. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

This table shows hypothetical electronic property data for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |

Note: These values are estimations based on similar molecules and would need to be confirmed by specific calculations.

Spectroscopic Property Predictions (e.g., NMR, IR, Raman)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation.

NMR Spectroscopy: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of DFT. e3s-conferences.orguni.lu For this compound, calculations would predict three distinct signals in the ¹H NMR spectrum corresponding to the three aromatic protons. The ¹³C NMR would show seven signals for the seven carbon atoms. The ¹⁹F NMR is particularly informative, showing two signals: one for the fluorine atom on the ring and another for the -CF₃ group, with characteristic chemical shifts and coupling constants. cardiff.ac.uk

IR and Raman Spectroscopy: The vibrational frequencies calculated from quantum chemistry can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C-F stretching, C-Br stretching, and the characteristic vibrations of the -CF₃ group and the benzene ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

This table presents illustrative predicted vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C-F (Aromatic) Stretch | 1250 - 1200 | IR, Raman |

| C-F (CF₃) Stretch | 1350 - 1100 (multiple bands) | IR (strong) |

| C-Br Stretch | 700 - 500 | IR, Raman |

| Benzene Ring Vibrations | 1600 - 1450 | IR, Raman |

Note: These are typical frequency ranges. Precise values are obtained from computational frequency analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are typically performed on a single, static molecule (often in the gas phase or with an implicit solvent model), MD simulations can model the behavior of a large ensemble of molecules in a condensed phase (liquid or solid) or in solution.

No specific molecular dynamics simulations for this compound have been found in the literature. However, such simulations could provide valuable insights into its bulk properties. For instance, MD simulations could be used to predict:

Liquid state properties: Density, viscosity, and diffusion coefficients of liquid this compound at various temperatures.

Solvation behavior: How the molecule interacts with different solvents, which is crucial for understanding its solubility and reactivity in solution.

Intermolecular interactions: The nature and strength of interactions between molecules of this compound, such as π-π stacking or halogen bonding.

MD simulations on other aromatic compounds have been used to study aggregation and interactions within clusters, which is relevant for understanding the condensed-phase behavior of this molecule. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. This allows for a deeper understanding of reaction kinetics and selectivity. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by a nucleophile.

Computational studies would involve mapping the potential energy surface of the reaction. This is done by calculating the energies of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.com Locating and characterizing the transition state is a central goal of computational reaction mechanism studies. For an SNAr reaction of this compound, the mechanism would likely involve the formation of a high-energy intermediate known as a Meisenheimer complex.

Computational chemists would use algorithms to search for the transition state geometry. Once located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Table 4: Illustrative Data for a Hypothetical SNAr Reaction

This table provides hypothetical data for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Description | Relative Energy (kcal/mol) | Key Computational Finding |

| Reactants | This compound + Nu⁻ | 0 (Reference) | Separated, stable species. |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15 | Characterized by one imaginary frequency. |

| Intermediate | Meisenheimer complex | +5 | A true energy minimum on the potential energy surface. |

| Transition State 2 (TS2) | Loss of bromide ion | +12 | The energy barrier for the departure of the leaving group. |

| Products | 4-Nu-2-fluorobenzotrifluoride + Br⁻ | -10 | Thermodynamically favored over reactants. |

Note: The energy values are illustrative and would depend on the specific nucleophile and the level of theory used in the calculation.

Energy Profiles of Reaction Pathways

Computational chemistry plays a pivotal role in mapping the energy profiles of reaction pathways, providing a detailed understanding of the transition states and intermediates involved. For a molecule such as this compound, theoretical calculations can be used to model various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reductions.

By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. escholarship.org This diagram reveals the activation energy barriers for different potential pathways, allowing for the prediction of the most favorable reaction conditions and the likely products. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can help to elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the catalytic cycle.

These energy profiles are not only crucial for understanding reaction mechanisms but also for optimizing reaction conditions to improve yield and selectivity. For instance, the effect of different solvents on the reaction pathway can be simulated by incorporating solvent models into the calculations, which can significantly alter the energy barriers and the stability of charged intermediates.

Table 1: Illustrative Theoretical Energy Profile Data for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.7 |

Note: The data in this table is illustrative and intended to represent the type of information that can be generated from computational studies of reaction pathways.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in the field of medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov SAR studies on this compound and its derivatives would aim to understand how modifications to its chemical structure affect its biological activity or material properties. The core principle of SAR is that the activity of a compound is directly related to its chemical structure. nih.gov

In the context of drug discovery, for instance, a series of derivatives of this compound could be synthesized and their biological activity evaluated. By systematically altering the substituents on the aromatic ring, for example, by replacing the bromine atom with other functional groups or by modifying the position of the fluorine atom, one can establish a correlation between these structural changes and the observed activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. researchgate.netmdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds. nih.gov For fluorinated compounds, relevant descriptors often include lipophilicity (logP), electronic parameters (such as Hammett constants), and steric factors. researchgate.net

Predictive Modeling for Novel Derivative Design

Predictive modeling, particularly through the use of QSAR and other computational techniques like molecular docking, is a powerful strategy for the rational design of novel derivatives of this compound with enhanced properties. nih.gov Once a statistically robust QSAR model has been developed, it can be used to screen a virtual library of potential derivatives, prioritizing those with the highest predicted activity for synthesis and testing. rsc.org

Molecular docking simulations are another valuable tool, especially in drug design. If this compound or its derivatives are being investigated as potential inhibitors of a biological target, such as an enzyme, docking studies can predict how these molecules bind to the active site of the protein. nih.gov These simulations provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is invaluable for designing new derivatives with improved binding and, consequently, higher potency.

The integration of these predictive models allows for a more focused and efficient discovery process. By prioritizing the synthesis of compounds that are computationally predicted to be highly active, the time and resources required for the development of new pharmaceuticals or materials can be significantly reduced.

Future Research Directions and Emerging Applications

Sustainable Synthesis of 4-Bromo-2-fluorobenzotrifluoride

The chemical industry is increasingly focusing on environmentally benign and efficient manufacturing processes. For this compound, future research is geared towards developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Approaches

The principles of green chemistry are central to the future of chemical synthesis. eurekalert.orgdovepress.comsciencedaily.comresearchgate.net Research in this area for this compound is expected to focus on several key aspects:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This includes exploring novel catalytic cycles that avoid the use of stoichiometric reagents.